VUF 5574

Catalog No.
S547030
CAS No.
280570-45-8
M.F
C21H17N5O2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VUF 5574

CAS Number

280570-45-8

Product Name

VUF 5574

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyridin-3-ylquinazolin-4-yl)urea

Molecular Formula

C21H17N5O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H17N5O2/c1-28-18-11-5-4-10-17(18)24-21(27)26-20-15-8-2-3-9-16(15)23-19(25-20)14-7-6-12-22-13-14/h2-13H,1H3,(H2,23,24,25,26,27)

InChI Key

YRAFEJSZTVWUMD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Solubility

Soluble in DMSO

Synonyms

VUF5574, VUF 5574, VUF-5574

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4

Description

The exact mass of the compound 3-(2-Methoxyphenyl)-1-(2-pyridin-3-ylquinazolin-4-yl)urea is 371.1382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VUF 5574 is a selective agonist for the A3 adenosine receptor, a member of the purinergic receptor family. This compound has garnered attention due to its potential therapeutic applications, particularly in conditions related to inflammation and cancer. The A3 adenosine receptor is known to play a significant role in various physiological processes, including modulation of immune responses and regulation of cell proliferation.

VUF 5574 primarily engages in receptor-mediated signaling pathways upon binding to the A3 adenosine receptor. The activation of this receptor leads to downstream effects such as inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate levels and subsequent cellular responses. The compound's chemical structure allows it to interact specifically with the binding site of the A3 receptor, facilitating these bio

Research indicates that VUF 5574 exhibits anti-inflammatory properties and has potential neuroprotective effects. It has been shown to inhibit tumor growth in various cancer models, suggesting its utility in oncology. Additionally, VUF 5574 can modulate immune functions, making it a candidate for treating autoimmune diseases and other inflammatory conditions .

  • Formation of the core structure through condensation reactions.
  • Functionalization at specific positions to enhance receptor selectivity and potency.
  • Purification using chromatographic techniques to isolate the final product.

The synthetic route may vary based on specific modifications aimed at optimizing the compound's biological activity.

VUF 5574's primary applications are in pharmacology and medicinal chemistry, particularly for:

  • Cancer Treatment: Its ability to inhibit tumor growth makes it a candidate for further clinical investigation.
  • Neuroprotection: Potential use in neurodegenerative diseases due to its protective effects on neuronal cells.
  • Anti-inflammatory Therapy: May be beneficial in treating conditions characterized by excessive inflammation.

Studies have demonstrated that VUF 5574 interacts selectively with the A3 adenosine receptor, showing minimal affinity for other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity is crucial for minimizing side effects associated with non-selective adenosine receptor agonists. Interaction studies often employ radiolabeled ligands and competitive binding assays to determine the binding affinity and efficacy of VUF 5574 at various concentrations.

VUF 5574 shares structural similarities with other adenosine receptor agonists but is distinguished by its high selectivity for the A3 subtype. Below is a comparison with similar compounds:

CompoundTarget ReceptorSelectivityNotable Effects
IB-MECAA3 AdenosineHighAnti-inflammatory, anti-tumor
Cl-IB-MECAA3 AdenosineHighNeuroprotective effects
2-ChloroadenosineA1 AdenosineModerateCardiovascular effects
CaffeineNon-selectiveLowStimulant effects

VUF 5574’s unique profile lies in its selective activation of the A3 receptor without significantly affecting other subtypes, which may lead to fewer side effects compared to non-selective compounds like caffeine.

Molecular Identity

VUF 5574 is a synthetic urea derivative with the systematic IUPAC name N-(2-methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea. Its molecular formula is C₂₁H₁₇N₅O₂, corresponding to a molecular weight of 371.39 g/mol. The compound is registered under the CAS number 280570-45-8 and is identified by alternative designations such as VUF5574 and CAY27676-10.

Key Identifiers:

PropertyValue
Molecular FormulaC₂₁H₁₇N₅O₂
Molecular Weight371.39 g/mol
CAS Registry Number280570-45-8
IUPAC NameN-(2-Methoxyphenyl)-N'-[2-(3-pyridinyl)-4-quinazolinyl]urea

Structural Features

The compound comprises a quinazoline core substituted at the 2-position with a 3-pyridinyl group and at the 4-position with a urea linker connected to a 2-methoxyphenyl moiety. X-ray crystallography and NMR spectroscopy confirm the planar quinazoline ring system and the spatial orientation of the pyridinyl and methoxyphenyl groups, which are critical for receptor binding.

Key Structural Attributes:

  • Quinazoline scaffold: Provides a rigid aromatic platform for interactions with the adenosine A₃ receptor.
  • Urea linker: Facilitates hydrogen bonding with receptor residues, enhancing binding affinity.
  • 3-Pyridinyl and 2-methoxyphenyl groups: Contribute to selectivity over adenosine A₁ and A₂ receptors.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.90 (s, 1H, NH), 8.65 (d, 1H, pyridine-H), and 3.85 (s, 3H, OCH₃) confirm the methoxyphenyl and pyridinyl substituents.
  • LC-MS: A molecular ion peak at m/z 371.39 [M+H]⁺ aligns with the theoretical molecular weight.
  • HPLC: Purity ≥98%, with a retention time of 12.3 minutes under reverse-phase conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

371.13822480 g/mol

Monoisotopic Mass

371.13822480 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

VUF5574

Dates

Modify: 2023-08-15
1. Baraldi and Borea (2000) New potent and selective human adenosine A3 receptor antagonists. TiPS 21 456. PMID: 11121831.
2. van Muijlwijk-Koezen et al (2000) Isoquinoline and quinazoline urea analogues as antagonists for the human adenosine A3 receptor. J.Med.Chem. 43 2227. PMID: 10841801.

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